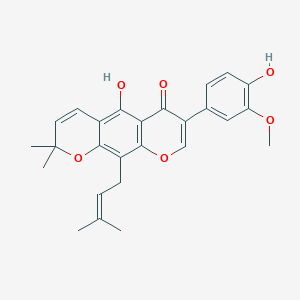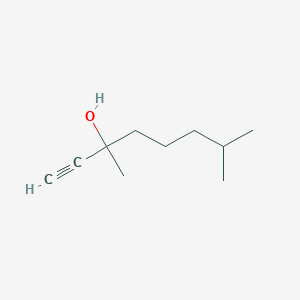
3,7-Dimethyloct-1-yn-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dimethyloct-1-yn-3-ol (DMO) is a chemical compound with the molecular formula C10H18O. DMO is a colorless liquid with a characteristic odor and is soluble in water and organic solvents. It is widely used in scientific research due to its unique properties and applications.
作用机制
3,7-Dimethyloct-1-yn-3-ol is known to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the brain. 3,7-Dimethyloct-1-yn-3-ol binds to the active site of the enzyme, preventing it from breaking down acetylcholine, thus increasing its concentration in the brain. This mechanism of action is similar to that of some drugs used in the treatment of Alzheimer's disease.
生化和生理效应
3,7-Dimethyloct-1-yn-3-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,7-Dimethyloct-1-yn-3-ol inhibits the growth of cancer cells, indicating its potential as an anticancer agent. 3,7-Dimethyloct-1-yn-3-ol has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Furthermore, 3,7-Dimethyloct-1-yn-3-ol has been shown to have antifungal and antibacterial properties, indicating its potential as an antimicrobial agent.
实验室实验的优点和局限性
3,7-Dimethyloct-1-yn-3-ol has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. Furthermore, it is readily available and relatively inexpensive. However, 3,7-Dimethyloct-1-yn-3-ol has some limitations. It is highly flammable and toxic, requiring careful handling and storage. Additionally, 3,7-Dimethyloct-1-yn-3-ol is sensitive to air and light, and its purity can be affected by exposure to these factors.
未来方向
There are several future directions for research on 3,7-Dimethyloct-1-yn-3-ol. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its effectiveness in vivo and to identify its mechanism of action. Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine its effectiveness in vivo and to identify its mechanism of action. Additionally, further research is needed to explore the potential of 3,7-Dimethyloct-1-yn-3-ol as an antimicrobial agent and to determine its safety and efficacy in vivo.
合成方法
3,7-Dimethyloct-1-yn-3-ol is synthesized using different methods, including the oxidation of 3,7-dimethyloct-1-yne with various oxidizing agents such as potassium permanganate or chromium trioxide. Another method involves the reduction of 3,7-dimethyloct-1-yne-3-aldehyde using sodium borohydride. The synthesis of 3,7-Dimethyloct-1-yn-3-ol is a complex process that requires careful control of reaction conditions to obtain a high yield.
科学研究应用
3,7-Dimethyloct-1-yn-3-ol has been extensively used in scientific research due to its versatile properties. It is used as a synthetic intermediate in the production of various organic compounds. 3,7-Dimethyloct-1-yn-3-ol is also used as a solvent in chemical reactions and as a reagent in organic synthesis. Furthermore, 3,7-Dimethyloct-1-yn-3-ol is used in the preparation of various drugs and pharmaceuticals due to its unique chemical properties.
属性
CAS 编号 |
1604-26-8 |
|---|---|
产品名称 |
3,7-Dimethyloct-1-yn-3-ol |
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
3,7-dimethyloct-1-yn-3-ol |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h1,9,11H,6-8H2,2-4H3 |
InChI 键 |
VZPBTNPWFOMXPI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)(C#C)O |
规范 SMILES |
CC(C)CCCC(C)(C#C)O |
同义词 |
Hydrodehydrolinalool |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



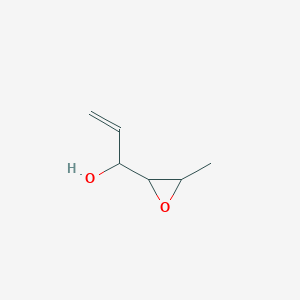
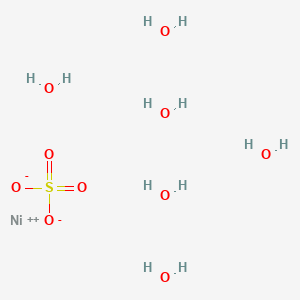
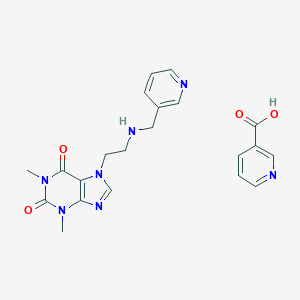
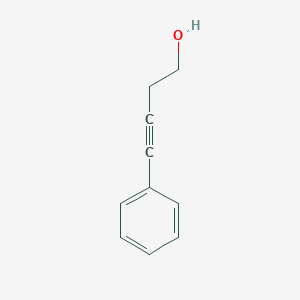
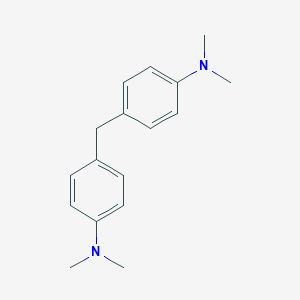
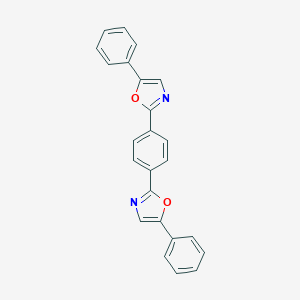
![(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one](/img/structure/B158462.png)
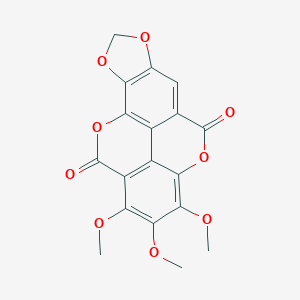
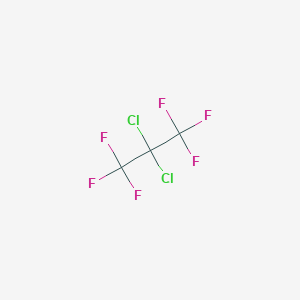
![2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B158468.png)
![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)
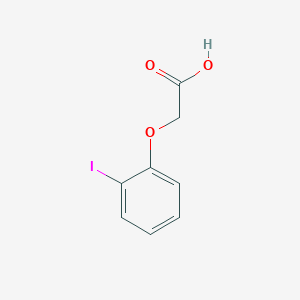
![3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid](/img/structure/B158477.png)
